1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic acid is a chemical compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a trifluoromethoxyphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)benzene as the starting material.
Cyclopentanecarboxylic Acid Formation: The cyclopentanecarboxylic acid moiety can be introduced through a series of reactions involving the formation of a cyclopentane ring.
Coupling Reactions: The trifluoromethoxyphenyl group is then coupled to the cyclopentanecarboxylic acid using appropriate coupling agents and reaction conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, diethyl ether.
Substitution: Nucleophiles such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]ethanone: Similar structure but with an ethanone group instead of cyclopentanecarboxylic acid.
1-[4-(Trifluoromethoxy)phenyl]propanoic Acid: Similar structure but with a propanoic acid group instead of cyclopentanecarboxylic acid.
Uniqueness:
Cyclopentane Ring: The presence of the cyclopentane ring provides unique steric and electronic properties compared to linear or smaller ring structures.
Trifluoromethoxy Group: The trifluoromethoxy group enhances the compound's stability and reactivity, making it distinct from other similar compounds.
This comprehensive overview highlights the significance of 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic acid in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for research and application.
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Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)19-10-5-3-9(4-6-10)12(11(17)18)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBHMJPWGABOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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